molecular formula C24H21ClN2O5 B265478 5-(4-chlorophenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one

5-(4-chlorophenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B265478
M. Wt: 452.9 g/mol
InChI Key: PGWHQVKHHFARGY-LSDHQDQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-chlorophenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one, also known as CHIR-99021, is a small molecule inhibitor of GSK-3 (glycogen synthase kinase-3) that has been widely used in scientific research. GSK-3 is a serine/threonine kinase that plays a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3 by CHIR-99021 has been shown to have a variety of effects on cellular signaling pathways, making it a valuable tool for studying the molecular mechanisms of various biological processes.

Mechanism of Action

5-(4-chlorophenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one inhibits GSK-3 by binding to the ATP-binding site of the enzyme. This results in the inhibition of downstream signaling pathways, including the Wnt/β-catenin pathway, which plays a critical role in cell proliferation and differentiation.
Biochemical and physiological effects:
Inhibition of GSK-3 by 5-(4-chlorophenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have a variety of effects on cellular signaling pathways. It has been shown to promote the proliferation and differentiation of stem cells, including embryonic stem cells and induced pluripotent stem cells. It has also been shown to promote the survival of neurons and to protect against neurodegeneration in animal models of Alzheimer's and Parkinson's disease. In addition, it has been shown to have anti-cancer effects by inhibiting the growth and survival of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(4-chlorophenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its specificity for GSK-3, which allows for the selective inhibition of this enzyme without affecting other signaling pathways. However, one limitation of using 5-(4-chlorophenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one is its relatively short half-life, which requires frequent dosing in cell culture experiments.

Future Directions

There are several future directions for the use of 5-(4-chlorophenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one in scientific research. One area of interest is the use of 5-(4-chlorophenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one in the development of regenerative medicine therapies, particularly for the treatment of neurodegenerative diseases. Another area of interest is the use of 5-(4-chlorophenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one in combination with other inhibitors to target multiple signaling pathways simultaneously. Finally, there is potential for the development of new and more potent GSK-3 inhibitors based on the structure of 5-(4-chlorophenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one.

Synthesis Methods

5-(4-chlorophenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 4-chlorophenylacetic acid with 4-isopropoxybenzoyl chloride to form an intermediate, which is then reacted with 5-methyl-3-isoxazolylamine to form the final product.

Scientific Research Applications

5-(4-chlorophenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one has been widely used in scientific research to study the role of GSK-3 in various biological processes. It has been shown to promote the proliferation and differentiation of stem cells, including embryonic stem cells and induced pluripotent stem cells. It has also been used to study the molecular mechanisms of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.

properties

Product Name

5-(4-chlorophenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one

Molecular Formula

C24H21ClN2O5

Molecular Weight

452.9 g/mol

IUPAC Name

(4E)-5-(4-chlorophenyl)-4-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione

InChI

InChI=1S/C24H21ClN2O5/c1-13(2)31-18-10-6-16(7-11-18)22(28)20-21(15-4-8-17(25)9-5-15)27(24(30)23(20)29)19-12-14(3)32-26-19/h4-13,21,28H,1-3H3/b22-20+

InChI Key

PGWHQVKHHFARGY-LSDHQDQOSA-N

Isomeric SMILES

CC1=CC(=NO1)N2C(/C(=C(/C3=CC=C(C=C3)OC(C)C)\O)/C(=O)C2=O)C4=CC=C(C=C4)Cl

SMILES

CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)OC(C)C)O)C(=O)C2=O)C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)OC(C)C)O)C(=O)C2=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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